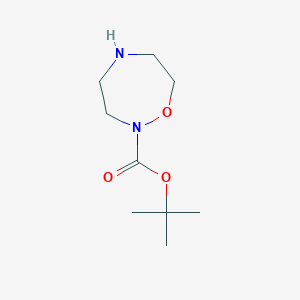

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

描述

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS 952151-39-2) is a bicyclic organic compound featuring a seven-membered 1,2,5-oxadiazepane ring fused with a tert-butyl carboxylate ester. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol . The structure includes a tert-butyl group (-C(CH₃)₃) attached to a carboxylate ester, which is further integrated into a heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is primarily utilized in pharmaceutical and organic synthesis as a building block or protecting group due to its stability and steric bulk .

属性

IUPAC Name |

tert-butyl 1,2,5-oxadiazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKGAOLAOHJPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167600 | |

| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952151-39-2 | |

| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952151-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Diacylhydrazines with Isocyanates or Carbamates

Starting Materials: Diacylhydrazines, which contain two acyl groups attached to a hydrazine moiety, are reacted with isocyanates or carbamates.

Reaction Conditions: Typically performed under mild heating or room temperature conditions in an appropriate solvent such as tetrahydrofuran (THF).

Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate or carbamate, leading to ring closure and formation of the 1,2,5-oxadiazepane ring.

Outcome: The tert-butyl ester group is introduced via the carbamate or ester moiety, yielding tert-butyl 1,2,5-oxadiazepane-2-carboxylate as the product.

Regioselective Ester Formation via Hydroxylamine and α-Ketoacid Reaction

Starting Materials: Cyclic hydroxylamines (protected or non-protected) and α-ketoacids.

Catalysis: Tetrabutylammonium fluoride (TBAF) catalysis in THF at room temperature.

Selectivity: The reaction can yield both ester and amide products, with the ester typically favored in a ratio around 70:30 depending on the protecting groups on the hydroxylamine.

Yield: Ester products, including tert-butyl esters of 1,2,5-oxadiazepane derivatives, are isolated in moderate yields (~25-27%).

Oxidation and Subsequent Cyclization Steps (Alternative Routes)

Some synthetic routes involve oxidation of bicyclic intermediates followed by reductive amination and cyclization to form the oxadiazepane ring.

For example, oxidation of tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with sodium periodate, followed by reaction with primary amines and reductive conditions, yields oxadiazepane derivatives.

Reaction Conditions and Catalysts

| Method | Conditions | Catalysts/Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of diacylhydrazines | Heating or room temperature in THF | Isocyanates or carbamates | Moderate | Direct ring closure forming oxadiazepane |

| Hydroxylamine + α-ketoacids (TBAF) | Room temperature in THF | Tetrabutylammonium fluoride (TBAF) | 25-27 | Ester/amide ratio ~70:30 |

| Oxidation + reductive amination | Oxidation with NaIO4, reductive amination with NaBH(OAc)3 | Sodium periodate, NaBH(OAc)3 | Moderate | Multi-step synthesis of oxadiazepane |

Research Findings and Analysis

The regioselectivity of ester versus amide formation in the hydroxylamine and α-ketoacid reaction is influenced by the protecting group on the hydroxylamine, with benzyl carbamate protection slightly increasing ester yield.

The cyclization reactions proceed under mild conditions, making the synthetic routes practical for laboratory-scale preparation.

The tert-butyl ester group is stable under these conditions and facilitates further functionalization or use as a protecting group in downstream synthesis.

The synthetic versatility of the 1,2,5-oxadiazepane scaffold makes this compound a valuable intermediate in medicinal chemistry, including potential applications in drug discovery and agrochemicals.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Cyclization of diacylhydrazines with isocyanates/carbamates | Diacylhydrazines + Isocyanates/carbamates | Carbamates, Isocyanates | Mild heating or RT in THF | Moderate | Direct formation of oxadiazepane ring |

| Hydroxylamine + α-ketoacids (TBAF catalysis) | Cyclic hydroxylamines + α-ketoacids | TBAF | RT in THF | 25-27 | Ester/amide mixture, ester favored |

| Oxidation + reductive amination + cyclization | Bicyclic intermediates | NaIO4, NaBH(OAc)3 | Varied | Moderate | Multi-step, alternative approach |

化学反应分析

Acylation and Functionalization

The tert-butyl ester group serves as a protective moiety, enabling selective acylation:

-

Acylation of Carbamate Intermediates : Treatment of Boc-protected intermediates with acylating agents (e.g., DMAP, triethylamine) in tetrahydrofuran yields acylated derivatives (e.g., 31 ) (Scheme 8 in ).

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Compound 30 | DMAP, triethylamine, THF | Acylated derivative 31 | 70–85% |

Deprotection of tert-Butyl Carboxylate

The tert-butyl group is cleaved under acidic conditions to generate free carboxylic acids or acid chlorides:

-

Acid Hydrolysis : Exposure to HCl in dichloromethane removes the Boc group, yielding hydrochloride salts (e.g., 28 ) (Scheme 8 in ).

-

SOCl₂-Mediated Cleavage : Reaction with thionyl chloride converts tert-butyl esters to acid chlorides at room temperature (Scheme in ).

| Deprotection Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | HCl, DCM, 2.5 h | Hydrochloride salt | 82% | |

| SOCl₂ treatment | Room temperature, 6 h | Acid chloride | 90–95% |

Nucleophilic Additions

The oxadiazepane ring undergoes nucleophilic attacks, particularly at the carbonyl or ester groups:

-

Grignard Reactions : tert-Butyl 2-oxopyrrolidine-1-carboxylate reacts with isopropylmagnesium bromide in THF to form tertiary alcohols (e.g., Int 340-1 ) at 56% yield (Table in ).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| iPrMgBr | THF, −40°C → room temperature | Tertiary alcohol | 56% |

Stability and Reactivity Insights

科学研究应用

Medicinal Chemistry

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is primarily investigated for its potential pharmacological properties:

- Pharmacological Activity : Preliminary studies suggest that this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development .

- Synthesis of Derivatives : The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its reactivity can be harnessed to create derivatives with enhanced therapeutic profiles .

Biological Research

The interactions of this compound with proteins and nucleic acids are crucial for understanding its mechanism of action:

- Interaction Studies : Techniques such as NMR spectroscopy and X-ray crystallography are employed to study how this compound interacts with target biomolecules. These studies provide insights into its potential uses in treating various diseases .

- In Vivo Studies : Animal models are used to evaluate the efficacy and safety of the compound in potential therapeutic applications. Early results indicate promising outcomes in models of inflammation and pain.

Material Science

Beyond biological applications, this compound is also explored in material science:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study 1: Pharmacological Evaluation

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reduction in inflammatory markers in animal models. The mechanism was linked to inhibition of specific pathways involved in inflammation.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound has led to the identification of several compounds with enhanced biological activity. These derivatives exhibited improved solubility and bioavailability compared to the parent compound .

作用机制

The mechanism by which tert-butyl 1,2,5-oxadiazepane-2-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can influence various molecular targets and pathways, leading to its observed effects.

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between tert-butyl 1,2,5-oxadiazepane-2-carboxylate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Ring Size/Type | Key Properties |

|---|---|---|---|---|---|

| This compound | C₉H₁₈N₂O₃ | 202.25 | Carboxylate ester, oxadiazepane ring | 7-membered (N₂O) | High steric bulk, moderate polarity |

| Tert-butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | Carboxylate ester, piperazine ring | 6-membered (N₂) | Lower steric hindrance, basic nitrogen |

| Morpholine-4-carboxylic acid tert-butyl ester | C₉H₁₇NO₃ | 187.24 | Carboxylate ester, morpholine ring | 6-membered (NO) | Increased polarity, hydrogen bonding |

| 1,4-Oxazepane-4-carboxylate tert-butyl ester | C₁₀H₁₉NO₃ | 201.26 | Carboxylate ester, oxazepane ring | 7-membered (NO) | Similar steric bulk, distinct reactivity |

Key Observations :

- Ring Size and Heteroatoms: The seven-membered oxadiazepane ring in the target compound introduces unique conformational flexibility compared to six-membered analogs like piperazine or morpholine derivatives.

- Steric Effects : The tert-butyl group provides significant steric shielding, which improves stability against nucleophilic attack compared to methyl or ethyl esters. This property is critical in protecting carboxylic acids during multi-step syntheses .

Reactivity and Stability

Acid/Base Stability

- This compound: The tert-butyl ester is stable under basic conditions but susceptible to hydrolysis under strong acidic conditions (e.g., HCl or H₂SO₄), releasing tert-butanol and the corresponding carboxylic acid. This behavior aligns with other tert-butyl esters, such as tert-butyl alcohol derivatives, which decompose in acidic environments to form isobutylene gas .

- Comparison with Piperazine Analogs : Piperazine-based tert-butyl esters exhibit higher nitrogen basicity, making them more reactive in alkylation or acylation reactions. However, their smaller ring size reduces steric protection, leading to faster hydrolysis rates under similar conditions .

Thermal and Oxidative Stability

- The oxadiazepane ring’s stability is influenced by ring strain.

- Tert-butyl groups are known to resist oxidation, but the oxadiazepane ring’s oxygen and nitrogen atoms may participate in redox reactions under harsh conditions, analogous to morpholine derivatives .

生物活性

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 202.25 g/mol

- Synonyms : tert-butyl 1,2,5-oxadiazepane-2-carboxylic acid tert-butyl ester

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets due to the presence of the oxadiazepane ring.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazepanes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

This data suggests that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes by this compound. For example:

- β-lactamase Inhibition : Studies have indicated that oxadiazepane derivatives can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The inhibition constant (Ki) values for related compounds have been reported in the range of nanomolar concentrations.

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study employed both agar diffusion and broth microdilution methods to assess activity.

Findings :

- The compound demonstrated significant activity against E. coli and S. aureus, with observed zones of inhibition ranging from 15 mm to 25 mm.

- The study concluded that modifications to the oxadiazepane structure could enhance biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with bacterial cell membranes or inhibit critical metabolic pathways.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 1,2,5-oxadiazepane-2-carboxylate, and what critical parameters must be controlled during synthesis?

- Methodological Answer : The synthesis of tert-butyl-protected heterocycles typically involves Boc (tert-butoxycarbonyl) protection strategies. For example, analogous compounds like tert-butyl carbamates are synthesized via coupling reactions using Boc anhydride or Boc-Oxyma in the presence of a base (e.g., DIPEA) under anhydrous conditions . Key parameters include temperature control (0–25°C), reaction time (12–24 hours), and exclusion of moisture. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for structural confirmation, particularly to verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and oxadiazepane ring protons . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches. Purity assessment requires HPLC with a C18 column and UV detection at 210–254 nm .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C in a dark, dry environment. Avoid exposure to strong acids/bases, oxidizing agents, and humidity, as these may degrade the Boc group or oxadiazepane ring . Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, in epoxidation reactions with tert-butyl hydroperoxide, molybdenum hexacarbonyl (Mo(CO)₆) was optimized at 0.5–1 mol% in 1,2-dichloroethane at 60°C . Apply Response Surface Methodology (RSM) to identify interactions between variables and maximize yield while minimizing impurities like over-oxidized byproducts .

Q. What are the potential degradation pathways of this compound under acidic or basic conditions, and how can they be mitigated?

- Methodological Answer : Under acidic conditions (pH < 3), the Boc group hydrolyzes to release CO₂ and tert-butanol, forming the free amine. In basic environments (pH > 10), nucleophilic attack on the oxadiazepane ring may occur. Mitigation strategies include:

- Buffering reaction media to pH 6–7.

- Using scavengers (e.g., polymer-bound sulfonic acid) to neutralize excess protons .

- Monitoring degradation via LC-MS to detect fragments like m/z 57 (tert-butyl ion) .

Q. How can contradictions in reported reactivity data for this compound across solvent systems be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction kinetics. For example, in polar aprotic solvents (DMF, DMSO), the compound may exhibit enhanced nucleophilicity due to desolvation. Compare kinetic data in solvents of varying Hansen solubility parameters (δD, δP, δH) and correlate with computational models (DFT calculations for transition-state solvation). Validate findings using in situ IR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。